N-2-Butyl-N'-cyclopropyl ethylenediamine
Overview
Description
N-2-Butyl-N’-cyclopropyl ethylenediamine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is primarily used in research settings and is known for its unique structure, which includes both a butyl group and a cyclopropyl group attached to an ethylenediamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-cyclopropyl ethylenediamine typically involves the reaction of cyclopropylamine with butylamine in the presence of ethylenediamine. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-2-Butyl-N’-cyclopropyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines depending on the nature of the substituent .
Scientific Research Applications
N-2-Butyl-N’-cyclopropyl ethylenediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Butyl-N’-cyclopropyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N’-cyclopropyl ethylenediamine: Similar in structure but lacks the butyl group.
N-Cyclopropyl ethylenediamine: Contains only the cyclopropyl group attached to ethylenediamine.
N-Butyl ethylenediamine: Contains only the butyl group attached to ethylenediamine.
Uniqueness
N-2-Butyl-N’-cyclopropyl ethylenediamine is unique due to the presence of both butyl and cyclopropyl groups, which can confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
N'-butan-2-yl-N-cyclopropylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-8(2)10-6-7-11-9-4-5-9/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSKEAMXOFDCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660020 | |
Record name | N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-58-9 | |
Record name | N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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